molecular formula C24H27N5O2 B11267451 N-(3-(ethyl(phenyl)amino)propyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

N-(3-(ethyl(phenyl)amino)propyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B11267451
M. Wt: 417.5 g/mol
InChI Key: BZAGDOZKXVFHJK-UHFFFAOYSA-N
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Description

N-{3-[ETHYL(PHENYL)AMINO]PROPYL}-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an indole moiety with a pyrimidoindole system, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[ETHYL(PHENYL)AMINO]PROPYL}-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrimidoindole System: This step involves the cyclization of the indole derivative with a suitable precursor to form the pyrimidoindole structure. This can be achieved through a condensation reaction followed by cyclization under controlled conditions.

    Introduction of the Aminoalkyl Side Chain: The aminoalkyl side chain is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate alkyl halide in the presence of a base.

    Final Acylation Step: The final step involves the acylation of the aminoalkyl derivative with an acylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[ETHYL(PHENYL)AMINO]PROPYL}-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, neurological disorders, and infectious diseases.

    Pharmacology: It can be used to study the interaction of small molecules with biological targets, aiding in the discovery of new therapeutic agents.

    Materials Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-{3-[ETHYL(PHENYL)AMINO]PROPYL}-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways and biological effects. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[METHYL(PHENYL)AMINO]PROPYL}-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE
  • N-{3-[ETHYL(PHENYL)AMINO]PROPYL}-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPIONAMIDE

Uniqueness

The uniqueness of N-{3-[ETHYL(PHENYL)AMINO]PROPYL}-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. These features may include the specific arrangement of functional groups, the presence of the pyrimidoindole system, and the nature of the aminoalkyl side chain.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-(N-ethylanilino)propyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide

InChI

InChI=1S/C24H27N5O2/c1-3-28(18-8-5-4-6-9-18)13-7-12-25-21(30)15-29-16-26-22-19-14-17(2)10-11-20(19)27-23(22)24(29)31/h4-6,8-11,14,16,27H,3,7,12-13,15H2,1-2H3,(H,25,30)

InChI Key

BZAGDOZKXVFHJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)CN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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